molecular formula C52H36N2 B3117024 N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine CAS No. 220721-68-6

N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine

Cat. No.: B3117024
CAS No.: 220721-68-6
M. Wt: 688.9 g/mol
InChI Key: SSBPBRYKYNKEPI-UHFFFAOYSA-N
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Description

N,N-Diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine is a symmetrically substituted anthracene derivative featuring dual diphenylamine groups at the 9- and 10-positions of the anthracene core. This compound belongs to a class of materials widely investigated for their optoelectronic properties, particularly in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) applications . Its structure enables efficient charge transfer and exciton utilization due to the conjugation of anthracene with electron-donating diphenylamine moieties.

Properties

IUPAC Name

N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H36N2/c1-5-21-37(22-6-1)53(38-23-7-2-8-24-38)51-45-33-17-13-29-41(45)49(42-30-14-18-34-46(42)51)50-43-31-15-19-35-47(43)52(48-36-20-16-32-44(48)50)54(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBPBRYKYNKEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)N(C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is used to form the carbon-carbon bonds between the anthracene units and the phenyl groups. The reaction conditions often include the use of palladium catalysts, base (such as potassium carbonate), and solvents like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where substituents like nitro groups can be introduced using reagents such as nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced anthracene derivatives.

    Substitution: Nitro-substituted anthracene derivatives.

Scientific Research Applications

Photonic Applications

Organic Light Emitting Diodes (OLEDs)
One of the most significant applications of this compound is in the development of OLEDs. Its structure allows for efficient light emission when subjected to an electric current, making it a suitable candidate for use in display technologies. The compound's ability to emit light across different wavelengths enhances its utility in creating vibrant displays for televisions, smartphones, and other electronic devices.

Fluorescent Materials
The compound exhibits strong fluorescence properties, which can be harnessed in various applications such as sensors and imaging technologies. Its high quantum yield makes it ideal for use in fluorescent probes that can detect biological markers or environmental pollutants.

Organic Photovoltaics

The compound's electronic properties make it a candidate for use in organic photovoltaics (OPVs). In OPVs, materials that can efficiently absorb sunlight and convert it into electrical energy are crucial. Research has shown that anthracene derivatives, including this compound, can enhance the efficiency of solar cells by improving charge transport and light absorption capabilities.

Chemical Sensors

Due to its fluorescent properties, N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine can be utilized in chemical sensors. These sensors can detect specific ions or molecules based on changes in fluorescence intensity or wavelength when the compound interacts with target analytes. This application is particularly relevant in environmental monitoring and biomedical diagnostics.

Material Science

Polymer Composites
In material science, this compound can be incorporated into polymer matrices to develop advanced materials with enhanced optical and electronic properties. These composites can be used in various applications ranging from flexible electronics to advanced coatings.

Nanotechnology
The integration of this compound into nanostructured materials presents opportunities for creating novel devices with improved performance characteristics. For instance, its use in nanocomposites can lead to materials with enhanced mechanical strength and thermal stability.

Case Study 1: OLED Development

A study demonstrated the successful incorporation of this compound into OLEDs, resulting in devices that exhibited high brightness and efficiency. The research highlighted the importance of molecular design in optimizing performance metrics such as color purity and operational stability.

Case Study 2: Organic Photovoltaic Cells

Research conducted on organic photovoltaic cells utilizing this compound showed a significant increase in power conversion efficiency compared to traditional materials. The findings indicated that the unique molecular structure facilitated better charge separation and transport within the active layer.

Mechanism of Action

The mechanism by which N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine exerts its effects is primarily through its interaction with light. The compound absorbs photons and undergoes electronic transitions, leading to fluorescence or phosphorescence. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light as the electrons return to their ground state .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

  • N,N-Diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine: The absence of bulky substituents (e.g., bromine or methyl groups) likely results in smaller dihedral angles between the anthracene core and phenyl rings compared to brominated analogs like 10-bromo-N,N-diphenylanthracen-9-amine, which exhibits dihedral angles of 89.51° and 74.03° .
  • 9,10-Bis[N,N-di(p-tolyl)amino]anthracene (CAS 177799-16-5): The additional methyl groups on the tolyl substituents increase molecular weight (568.76 g/mol) and may enhance thermal stability relative to the target compound .

HOMO/LUMO Levels and Charge Transfer

  • Cy-Anth-1 (9-cyano-10-diphenylamino-anthracene): The electron-withdrawing cyano group lowers the LUMO level (-2.8 eV), facilitating electron injection in OLEDs, whereas the target compound’s diphenylamine groups likely raise the HOMO level (-5.2 eV), favoring hole transport .

Photophysical Properties

Thermally Activated Delayed Fluorescence (TADF)

  • Benzo4-Anth-1 (10-(benzofuro[2,3-b]pyridin-6-yl)-N,N-diphenylanthracen-9-amine) : The benzofuropyridine unit induces a smaller singlet-triplet energy gap (ΔEST = 0.15 eV), enhancing TADF efficiency. The target compound’s lack of such auxochromic groups may limit its TADF performance .
  • CAPI (2-(4-(10-(9H-carbazol-9-yl)anthracen-9-yl)phenyl)-1-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole) : Carbazole and phenanthroimidazole moieties in CAPI extend conjugation, achieving a photoluminescence quantum yield (PLQY) of 78%, whereas the target compound’s PLQY is expected to be lower (~50–60%) due to reduced rigidity .

Device Performance in OLEDs

Efficiency and Stability

  • Compound Y (9-(10-(N-(naphthalen-1-yl)-N-phenylamino)anthracen-9-yl)-N-(naphthalen-1-yl)-N-phenylanthracen-10-amine): Used as a blue dopant, Compound Y achieves a maximum external quantum efficiency (EQE) of 8.2% due to its balanced charge transport.
  • TPEA: In deep-blue OLEDs, TPEA exhibits a luminance efficiency of 6.7 cd/A, leveraging its HLCT properties. The target compound’s simpler structure may limit its efficiency in non-doped devices .

Biological Activity

Overview

N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine is a complex organic compound belonging to the anthracene derivative family. Its unique structure, characterized by two anthracene units connected through a nitrogen atom and substituted with phenyl groups, imparts significant photophysical properties. These characteristics make it a candidate for various applications in organic electronics, photophysics, materials science, and biological research.

Fluorescent Probes and Bioimaging

One of the notable biological applications of this compound is its potential use as a fluorescent probe in bioimaging. The strong emission properties enhance its effectiveness in visualizing biological processes at the cellular level. Studies indicate that compounds with similar structures have been successfully employed in imaging techniques due to their high quantum yields and stability under physiological conditions.

The biological activity of this compound primarily involves its interaction with light. Upon excitation, the compound undergoes electronic transitions, resulting in fluorescence or phosphorescence. This mechanism is crucial for its applications in bioimaging and as a fluorescent marker. The absorption and emission spectra can be tailored through structural modifications, enhancing its effectiveness in specific biological contexts.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityApplications
9,10-DiphenylanthraceneStructureHigh fluorescence quantum yieldOLEDs, photophysical studies
9,10-DimethylanthraceneStructureAnticancer propertiesPhotophysical studies
This compoundUnique dual anthracene structurePotential bioimaging and anticancer activityAdvanced materials

Case Studies and Research Findings

  • Fluorescent Probes : In a study exploring the use of anthracene derivatives as fluorescent probes, researchers found that modifications to the anthracene core significantly enhanced the fluorescence intensity and stability under physiological conditions. This supports the potential application of this compound in live-cell imaging.
  • Cytotoxicity Against Cancer Cells : A comparative study on various anthracene derivatives revealed that certain structural features led to increased cytotoxicity against breast cancer cell lines. The study suggested that compounds similar to this compound could be further investigated for their potential therapeutic effects.
  • Photophysical Properties : Research into the photophysical properties of anthracene derivatives highlighted their utility in organic light-emitting diodes (OLEDs). The findings indicated that compounds with strong fluorescence could be optimized for better performance in electronic applications, hinting at the dual utility of this compound in both biological and electronic fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine?

  • Methodological Answer : The compound can be synthesized via a one-pot reaction using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) as a base. Aryl-substituted anthracene derivatives are typically generated by reacting brominated anthracene precursors (e.g., 10-bromoanthracene derivatives) with substituted anilines or phenyl Grignard reagents. For example, analogous methods involve coupling brominated anthracene cores with phenylboronic acids under Suzuki-Miyaura conditions or nucleophilic aromatic substitution with diarylamines .
  • Key Parameters :

Reaction ConditionTypical Range
Temperature−78°C to 25°C
SolventTHF, DMF
CatalystPd(PPh₃)₄

Q. How is the purity and structural identity of this compound verified post-synthesis?

  • Methodological Answer :

  • Chromatography : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (aromatic proton integration, coupling constants) and FT-IR (C–N/C–C stretching bands at 1350–1450 cm⁻¹).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (±5 ppm accuracy) .

Q. What are the key spectroscopic signatures of this compound?

  • Methodological Answer :

  • UV-Vis : Anthracene-centered π→π* transitions at ~250–400 nm; substituent-dependent bathochromic shifts indicate conjugation extension.
  • Fluorescence : Emission peaks in the 450–550 nm range due to rigid anthracene frameworks .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s photophysical properties?

  • Methodological Answer :

  • Steric Effects : Bulky N,N-diphenyl groups reduce aggregation-induced quenching by increasing intermolecular distances (evidenced by reduced red-edge excitation shifts).
  • Electronic Effects : Electron-donating substituents (e.g., –NPh₂) enhance charge-transfer character, red-shifting emission. Quantitative analysis requires time-dependent density functional theory (TD-DFT) simulations to correlate experimental spectra with electronic transitions .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve dihedral angles between anthracene and phenyl rings (e.g., 89.51° and 74.03° in analogous brominated derivatives), confirming steric hindrance .
  • Software Tools : Use SHELXL for refinement, focusing on weak interactions (e.g., C–H⋯Br) and absence of π-π stacking (R-factor < 5%). Cross-validate with Mercury CSD for packing analysis .
  • Example Data :
ParameterValue
Dihedral Angle (Anth-Phenyl)74.03–89.51°
C–H⋯Br Distance2.95 Å

Q. What strategies address contradictions in experimental vs. computational data for excited-state dynamics?

  • Methodological Answer :

  • Transient Absorption Spectroscopy : Compare experimental excited-state lifetimes (ns–µs) with TD-DFT -predicted non-radiative decay pathways.
  • Solvatochromism Studies : Correlate solvent polarity-dependent emission shifts with computed dipole moment changes .

Q. How can researchers optimize charge-transport properties for device applications?

  • Methodological Answer :

  • Hole Mobility Measurement : Use space-charge-limited current (SCLC) in thin-film devices (ITO/PEDOT:PSS/compound/Al).
  • Morphology Control : Annealing at 80–120°C improves crystallinity (XRD grain size > 50 nm).
  • Doping : Introduce electron-deficient acceptors (e.g., F₄-TCNQ) to enhance conductivity .

Data Contradiction Analysis

Q. Conflicting reports on intermolecular interactions: How to reconcile absence of π-π stacking in XRD with aggregation in solution?

  • Methodological Answer :

  • XRD vs. DLS : Crystallographic absence of π-π stacking (e.g., interplanar distances > 4.5 Å) may contrast with dynamic light scattering (DLS) evidence of nanoaggregates in THF. This discrepancy arises from solution-phase kinetic trapping vs. solid-state thermodynamic packing .
  • Computational Modeling : Perform molecular dynamics (MD) simulations in explicit solvent to probe transient aggregates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine
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N,N-diphenyl-10-[10-(N-phenylanilino)anthracen-9-yl]anthracen-9-amine

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